Cas no 931581-76-9 ((3S)-3-benzylpyrrolidine)

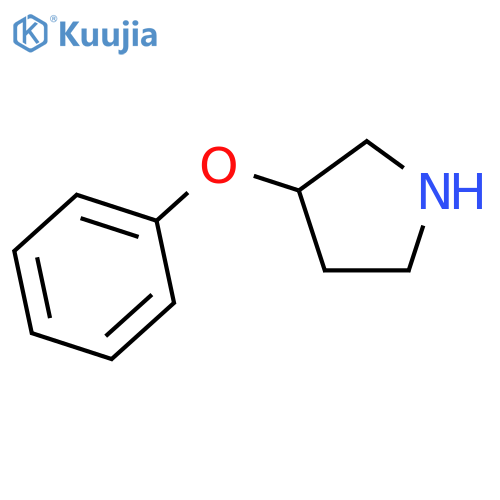

(3S)-3-benzylpyrrolidine structure

商品名:(3S)-3-benzylpyrrolidine

CAS番号:931581-76-9

MF:C10H13NO

メガワット:163.216322660446

MDL:MFCD23725578

CID:796672

PubChem ID:26191929

(3S)-3-benzylpyrrolidine 化学的及び物理的性質

名前と識別子

-

- Pyrrolidine,3-phenoxy-, (3S)-

- 3-phenoxypyrrolidine

- 3‐PHENOXYPYRROLIDINE

- (3S)-3-benzylpyrrolidine

- SCHEMBL226349

- AKOS005263783

- EN300-77733

- BS-13707

- SB11615

- FT-0698020

- 931581-76-9

- A854038

- DTXSID801315278

- 3-phenoxypyrrolidine, AldrichCPR

- Pyrrolidine,3-phenoxy-,(3S)-

- Z975916118

- MFCD08688473

- 21767-14-6

- 3-phenoxy-pyrrolidine

- SKHPQIQATRHESG-UHFFFAOYSA-N

-

- MDL: MFCD23725578

- インチ: InChI=1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2

- InChIKey: SKHPQIQATRHESG-UHFFFAOYSA-N

- ほほえんだ: C1CNCC1OC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 163.099714038g/mol

- どういたいしつりょう: 163.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

(3S)-3-benzylpyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-258438-0.25g |

(3S)-3-phenoxypyrrolidine |

931581-76-9 | 95% | 0.25g |

$145.0 | 2024-06-18 | |

| Enamine | EN300-258438-10.0g |

(3S)-3-phenoxypyrrolidine |

931581-76-9 | 95% | 10.0g |

$1677.0 | 2024-06-18 | |

| Chemenu | CM328717-1g |

3-phenoxypyrrolidine |

931581-76-9 | 95%+ | 1g |

$199 | 2021-06-09 | |

| Enamine | EN300-258438-5.0g |

(3S)-3-phenoxypyrrolidine |

931581-76-9 | 95% | 5.0g |

$907.0 | 2024-06-18 | |

| Enamine | EN300-258438-0.1g |

(3S)-3-phenoxypyrrolidine |

931581-76-9 | 95% | 0.1g |

$101.0 | 2024-06-18 | |

| Enamine | EN300-258438-2.5g |

(3S)-3-phenoxypyrrolidine |

931581-76-9 | 95% | 2.5g |

$523.0 | 2024-06-18 | |

| 1PlusChem | 1P00J7JO-500mg |

Pyrrolidine,3-phenoxy-, (3S)- |

931581-76-9 | 500mg |

$385.00 | 2025-03-16 | ||

| A2B Chem LLC | AI95444-50mg |

(S)-3-Phenoxypyrrolidine |

931581-76-9 | 95% | 50mg |

$107.00 | 2024-07-18 | |

| A2B Chem LLC | AI95444-250mg |

(S)-3-Phenoxypyrrolidine |

931581-76-9 | 95% | 250mg |

$188.00 | 2024-07-18 | |

| Enamine | EN300-258438-1.0g |

(3S)-3-phenoxypyrrolidine |

931581-76-9 | 95% | 1.0g |

$292.0 | 2024-06-18 |

(3S)-3-benzylpyrrolidine 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

931581-76-9 ((3S)-3-benzylpyrrolidine) 関連製品

- 151666-08-9(3-Phenoxypiperidine)

- 788123-19-3((3S)-3-(2-Methoxyphenoxy)pyrrolidine)

- 21767-12-4(3-(2-METHOXYPHENOXY)PYRROLIDINE)

- 902837-31-4(3-(4-METHOXYPHENOXY)PIPERIDINE)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:931581-76-9)(3S)-3-benzylpyrrolidine

清らかである:99%

はかる:5g

価格 ($):1099.0